molecular formula C22H30N6O2 B8096405 (3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol

(3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol

Cat. No.: B8096405
M. Wt: 410.5 g/mol
InChI Key: HKIDRHKBKJQADK-WOJBJXKFSA-N
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Description

The compound "(3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol" is a structurally complex molecule featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a 3-methoxyphenylamino group at position 4 and a piperidin-3-ol moiety modified with an isopropylamino group at position 2. This configuration confers unique physicochemical properties, including solubility and stereochemical specificity, which are critical for its biological activity.

Crystalline forms of a closely related analog, (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, have been patented for use in cancer treatment due to their antiproliferative activity .

Properties

IUPAC Name

(3R,4R)-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-15(2)25-19-8-9-27(13-20(19)29)12-16-7-10-28-21(16)22(23-14-24-28)26-17-5-4-6-18(11-17)30-3/h4-7,10-11,14-15,19-20,25,29H,8-9,12-13H2,1-3H3,(H,23,24,26)/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIDRHKBKJQADK-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1O)CC2=C3C(=NC=NN3C=C2)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCN(C[C@H]1O)CC2=C3C(=NC=NN3C=C2)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and a pyrrolo-triazine moiety. Its IUPAC name reflects its intricate architecture:

  • IUPAC Name : (3R,4R)-4-(isopropylamino)-1-{[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl}-3-piperidinol
  • CAS Number : 2331211-98-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of cancer treatment and neuropharmacology.

Anticancer Activity

A study on similar compounds in the same structural class revealed significant cytotoxic effects against several cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)1.5
Compound BHeLa (Cervical Cancer)2.0
Compound CA549 (Lung Cancer)1.8

These findings suggest that the target compound may also possess comparable anticancer properties due to its structural similarities to other active compounds .

Neuropharmacological Effects

The compound's isopropylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that derivatives of this class can modulate serotonin receptors and exhibit anxiolytic effects .

The biological activity of this compound may involve:

  • Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Receptor Modulation : Potential agonist activity at specific G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades.
  • Antioxidant Properties : Some studies suggest that these compounds may reduce oxidative stress in cells, thereby protecting against damage associated with cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study 1 : A derivative with a similar backbone was tested for its efficacy against HT-29 colon cancer cells and demonstrated an IC50 value of 0.9 μM, indicating potent antiproliferative activity .
  • Study 2 : Research on neuropharmacological effects highlighted that compounds with structural similarities exhibited significant binding affinity to serotonin receptors (5HT2A), which could translate into anxiolytic effects .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes:

  • A piperidine ring
  • A pyrrolo[2,1-f][1,2,4]triazin moiety
  • An isopropylamino group

These structural features contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazin compounds exhibit significant anticancer properties. The compound may function as an inhibitor of specific kinases involved in cancer cell proliferation. For instance:

  • Mechanism of Action : It may inhibit the activity of kinases that are crucial for tumor growth and survival.
  • Case Studies : Studies have shown that similar compounds can reduce tumor size in preclinical models of non-small cell lung carcinoma (NSCLC) and other malignancies .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Neuroprotective Effects : Preliminary studies have indicated that it may protect neuronal cells from oxidative stress.
  • Potential Indications : Conditions such as Alzheimer's disease and Parkinson's disease could benefit from further exploration of this compound's neuroprotective properties.

Drug Formulation

The compound's solubility and stability are critical for its formulation into therapeutic agents:

  • Formulation Strategies : Techniques such as liposomal encapsulation or conjugation with targeting ligands are being investigated to enhance bioavailability.

Combination Therapies

There is ongoing research into the efficacy of this compound in combination with other therapeutic agents:

  • Synergistic Effects : Combining it with established chemotherapeutics may enhance overall efficacy and reduce side effects.

Comparison with Similar Compounds

Core Structure Modifications

The pyrrolo[2,1-f][1,2,4]triazine scaffold is shared with several analogues, but substituent variations significantly influence activity:

Compound Name R1 (Position 4) R2 (Piperidine Substituent) Key Properties
Target Compound Isopropylamino 3-Methoxy-phenylamino High lipophilicity, potential enhanced stability
Patent Analog Amino 3-Methoxy-phenylamino Crystalline form, antiproliferative
Compound 12 Chlorophenyl Triazolyl-pyridine Increased halogen-driven lipophilicity

The isopropylamino group in the target compound introduces steric bulk compared to the amino group in the patent analog, which may alter binding affinity to biological targets such as kinases or epigenetic regulators.

NMR Profiling and Chemical Environment

Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1 and 7) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while other regions remain conserved . For the target compound, shifts in these regions could indicate distinct electronic environments due to the isopropylamino and methoxyphenyl groups, affecting solubility and intermolecular interactions.

Pharmacokinetic and Pharmacodynamic Comparisons

Similarity Indexing and Tanimoto Coefficients

Using Tanimoto coefficient-based similarity indexing (as applied to SAHA and aglaithioduline ), the target compound may exhibit ~60–70% similarity to its patent analog . Key differences in molecular properties (e.g., logP, hydrogen bond donors) are summarized below:

Property Target Compound Patent Analog SAHA
Molecular Weight (g/mol) ~530 ~500 264
logP ~3.2 (predicted) ~2.8 1.5
Hydrogen Bond Donors 5 6 3

The higher logP of the target compound suggests improved membrane permeability but may reduce aqueous solubility.

Lumping Strategy Considerations

Compounds with shared cores but divergent substituents, like the target and its analogs, may be grouped using lumping strategies to simplify reaction modeling . However, the isopropylamino group’s impact on reactivity and metabolic pathways necessitates separate evaluation to avoid oversimplification.

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